4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine
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Overview
Description
4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the ethoxybenzenesulfonyl and methoxyphenyl groups. Common synthetic routes may involve:
Formation of Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.
Formation of Pyrimidine Ring: This can be synthesized through a Biginelli reaction, involving the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Functional Groups: The ethoxybenzenesulfonyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Scientific Research Applications
4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Pharmacology: The compound is evaluated for its neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies involving enzyme inhibition, particularly acetylcholinesterase and butyrylcholinesterase.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine involves:
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar neuroprotective properties.
Pyridazinones containing (4-methoxyphenyl)piperazine: These compounds also exhibit acetylcholinesterase and butyrylcholinesterase inhibition.
Uniqueness
4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is unique due to its specific combination of functional groups, which may confer enhanced selectivity and potency in enzyme inhibition compared to similar compounds .
Properties
Molecular Formula |
C23H26N4O4S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C23H26N4O4S/c1-3-31-20-8-10-21(11-9-20)32(28,29)27-14-12-26(13-15-27)23-16-22(24-17-25-23)18-4-6-19(30-2)7-5-18/h4-11,16-17H,3,12-15H2,1-2H3 |
InChI Key |
CQZORZFTABJTKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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